molecular formula C22H24BrN3O2S B2570953 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[4-(diethylamino)-2-methylphenyl]acetamide CAS No. 1223913-47-0

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[4-(diethylamino)-2-methylphenyl]acetamide

Cat. No.: B2570953
CAS No.: 1223913-47-0
M. Wt: 474.42
InChI Key: FASLWSAGJPZNCM-UHFFFAOYSA-N
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Description

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[4-(diethylamino)-2-methylphenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a bromophenyl group, and a sulfanyl-acetamide linkage. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[4-(diethylamino)-2-methylphenyl]acetamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of a suitable precursor, such as a bromophenyl acetic acid derivative, with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields the oxazole ring with a bromophenyl substituent .

The next step involves the introduction of the sulfanyl group. This can be achieved by reacting the oxazole derivative with a thiol compound under basic conditions. The final step is the acylation of the resulting sulfanyl-oxazole intermediate with N-[4-(diethylamino)-2-methylphenyl]acetyl chloride to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[4-(diethylamino)-2-methylphenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Pd/C, H2

    Substitution: Nucleophiles (amines, thiols), base (e.g., NaOH)

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Phenyl derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[4-(diethylamino)-2-methylphenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[4-(diethylamino)-2-methylphenyl]acetamide involves its interaction with specific molecular targets and pathways. The oxazole ring and bromophenyl group are believed to play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[4-(diethylamino)-2-methylphenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-[4-(diethylamino)-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN3O2S/c1-4-26(5-2)18-9-10-19(15(3)11-18)25-21(27)14-29-22-24-13-20(28-22)16-7-6-8-17(23)12-16/h6-13H,4-5,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASLWSAGJPZNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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